An In-depth Technical Guide to F-Peg2-SO2-cooh: Structure, Properties, and Applications
An In-depth Technical Guide to F-Peg2-SO2-cooh: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of the heterobifunctional linker, F-Peg2-SO2-cooh. Designed for researchers, scientists, and professionals in drug development, this document consolidates key data, outlines representative experimental protocols, and visualizes its role in bioconjugation.
Core Molecular Structure and Chemical Formula
The compound, systematically named 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid, is a polyethylene (B3416737) glycol (PEG) based linker. It features a terminal fluorine atom, a sulfonyl group, and a carboxylic acid moiety, making it a valuable tool in bioconjugation and drug delivery research.
Chemical Formula: C₈H₁₅FO₆S[1]
Synonyms: F-PEG2-SO2-COOH, F-PEG2-SO2-CH2COOH, BP-28038, HY-138495[1]
The structure incorporates a short, hydrophilic di-ethylene glycol (Peg2) spacer, which enhances the water solubility of conjugates. The terminal carboxylic acid allows for reaction with primary amines, while the sulfone group offers an alternative site for chemical modification.
Physicochemical and Computed Properties
A summary of the key quantitative data for F-Peg2-SO2-cooh is presented below. These properties are crucial for understanding the molecule's behavior in various chemical and biological environments.
| Property | Value | Source |
| Molecular Weight | 258.27 g/mol | PubChem[1] |
| Monoisotopic Mass | 258.05733753 Da | PubChem[1] |
| IUPAC Name | 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid | PubChem[1] |
| XLogP3 (Hydrophobicity) | -0.8 | PubChem |
| Topological Polar Surface Area | 98.3 Ų | PubChem |
| Complexity | 283 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 6 | PubChem |
| Rotatable Bond Count | 9 | PubChem |
Applications in Bioconjugation and Drug Development
F-Peg2-SO2-cooh is primarily designed as a linker for bioconjugation. Its bifunctional nature allows it to connect two different molecules, such as a small molecule drug and a targeting protein (e.g., an antibody). The PEG spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.
The sulfone group is a key feature, offering an alternative to more common linker chemistries like maleimides. Sulfone-based linkers have been shown to form stable thioether bonds, potentially offering improved stability in biological media compared to maleimide-based conjugates, which can be susceptible to retro-Michael addition and exchange reactions with thiols like glutathione.
The terminal carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond. This is a widely used and well-characterized conjugation strategy.
Representative Experimental Protocols
While specific experimental data for F-Peg2-SO2-cooh is not widely available in peer-reviewed literature, a general protocol for its use in conjugating a payload to a protein via its carboxylic acid group can be outlined. The following is a representative methodology.
Protocol: Amide Bond Formation via Carboxylic Acid Activation
Objective: To conjugate F-Peg2-SO2-cooh to a primary amine-containing molecule (e.g., a protein or a small molecule with an amine handle).
Materials:
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F-Peg2-SO2-cooh
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Amine-containing molecule (e.g., antibody)
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N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 6.0-7.5
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Quenching Buffer: Tris or hydroxylamine (B1172632) solution
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Purification system (e.g., size-exclusion chromatography, dialysis)
Methodology:
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Reagent Preparation: Dissolve F-Peg2-SO2-cooh, EDC, and NHS/sulfo-NHS in an appropriate anhydrous organic solvent (e.g., DMSO or DMF) or directly in the reaction buffer if solubility permits. Prepare the protein solution in the reaction buffer.
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Activation of Carboxylic Acid:
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In a microcentrifuge tube, mix F-Peg2-SO2-cooh with a molar excess of EDC and NHS (typically 1.5-5 equivalents of each).
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Incubate at room temperature for 15-30 minutes to form the NHS-ester intermediate.
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Conjugation to Protein:
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Add the activated F-Peg2-SO2-cooh solution to the protein solution. The molar ratio of linker to protein will need to be optimized depending on the desired degree of labeling.
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Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
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Quenching: Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15-30 minutes.
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Purification: Remove excess linker and byproducts by purifying the conjugate using size-exclusion chromatography, dialysis, or tangential flow filtration.
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Characterization: Characterize the final conjugate to determine the degree of labeling (e.g., using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the payload has a chromophore).
Visualizing the Role of F-Peg2-SO2-cooh in Bioconjugation
The following diagrams illustrate the logical workflow of using a bifunctional linker like F-Peg2-SO2-cooh in the synthesis of an antibody-drug conjugate (ADC).
